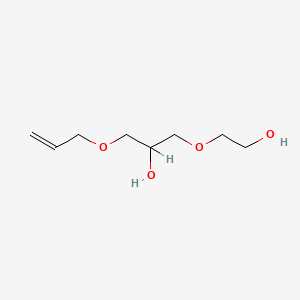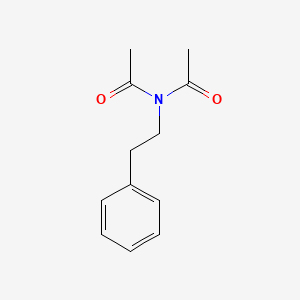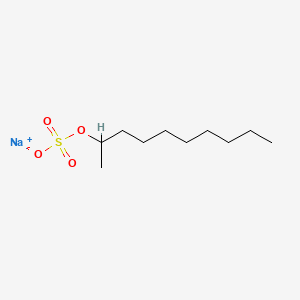![molecular formula C12H20 B14682627 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 26363-33-7](/img/structure/B14682627.png)
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] is a chemical compound characterized by its unique spiro structure, which includes a bicyclo[221]heptane ring system fused to a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the use of α-pinene as a starting material. A mixture of palladium(II) acetylacetonate (Pd(acac)₂) and copper(II) chloride (CuCl₂) in 1,2-dimethoxyethane (DME) is stirred under an oxygen atmosphere at 80°C. α-Pinene is then added, and the reaction mixture is stirred for an additional 18 hours. The reaction progress is monitored by gas chromatography (GC). Upon completion, the mixture is worked up by adding water and extracting with a hexane/ethyl acetate mixture. The organic phases are combined, washed with water, dried over magnesium sulfate (MgSO₄), and purified by flash chromatography using hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules and materials.
作用机制
The mechanism by which 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a ligand or inhibitor in various biochemical pathways.
相似化合物的比较
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, known for its use in medicinal and aromatic applications.
Bornyl Methyl Ether: 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, used in fragrance and flavor industries.
4’,7’,7’-Trimethylspiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane]-3’-one:
Uniqueness
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
属性
CAS 编号 |
26363-33-7 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane] |
InChI |
InChI=1S/C12H20/c1-10(2)9-4-5-11(10,3)8-12(9)6-7-12/h9H,4-8H2,1-3H3 |
InChI 键 |
AOPWLZXIGFWLGU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(CC23CC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


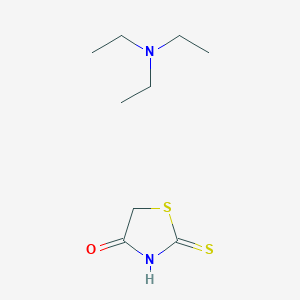
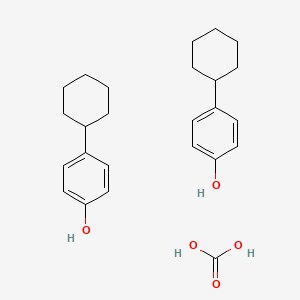
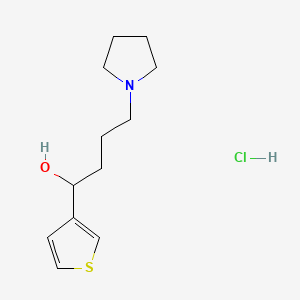
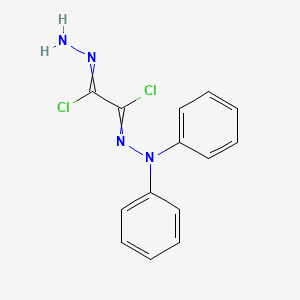
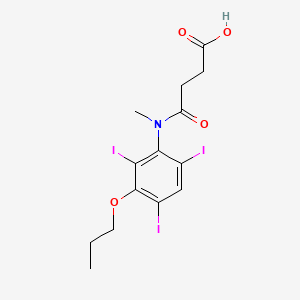
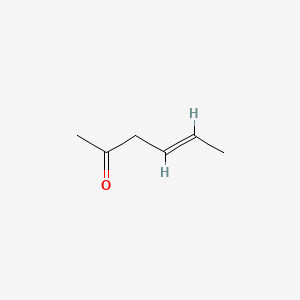
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
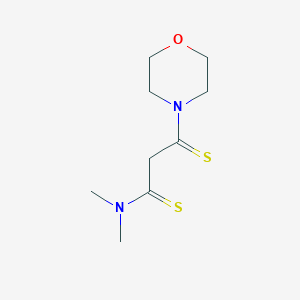
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
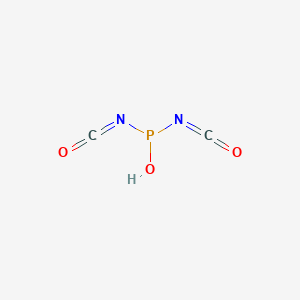
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
